

GNE-2861: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **GNE 2861**

Cat. No.: **B607680**

[Get Quote](#)

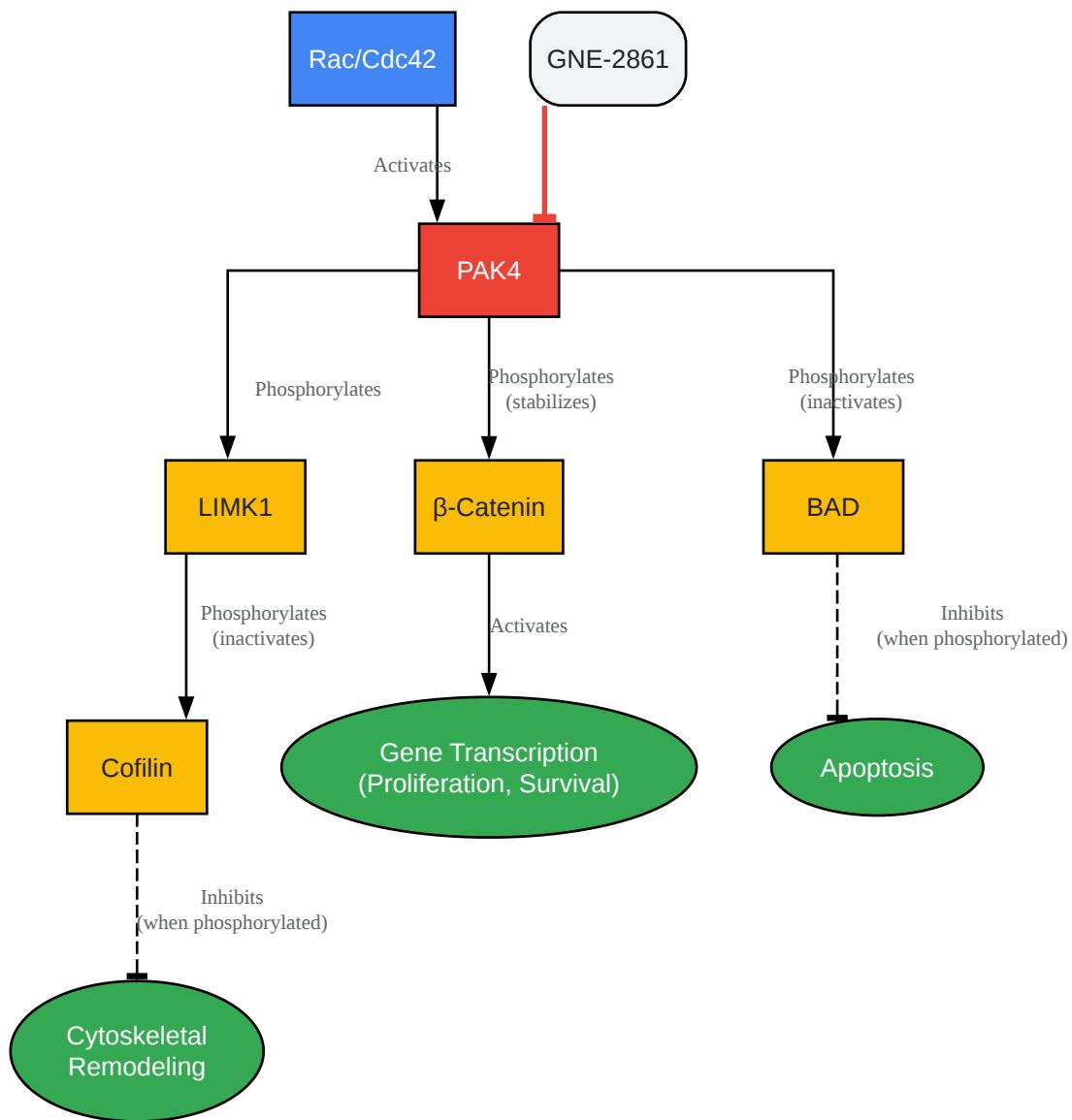
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of GNE-2861, a potent and selective inhibitor of group II p21-activated kinases (PAKs). Understanding the cross-reactivity of small molecule inhibitors is paramount in drug discovery to anticipate off-target effects and elucidate true mechanisms of action. This document summarizes the available quantitative data, details the likely experimental protocols used for its determination, and visualizes the relevant signaling pathways and experimental workflows.

Executive Summary

GNE-2861 is a highly selective inhibitor targeting the group II PAK family, which includes PAK4, PAK5, and PAK6.^{[1][2]} It exhibits significant potency for these kinases with IC₅₀ values in the nanomolar range.^[3] Extensive kinase profiling has demonstrated its exquisite selectivity over a broad panel of other kinases, making it a valuable tool for studying the specific roles of group II PAKs.

Quantitative Kinase Inhibition Profile


GNE-2861 has been profiled against a panel of 222 kinases to determine its selectivity. While the detailed percentage inhibition data for the full panel is not publicly available within the supplementary information of the primary publication, the study reports that at a concentration of 100 nM, GNE-2861 inhibited all kinases tested, other than its primary targets, by less than 50%. This indicates a very high degree of selectivity.

The available quantitative data for GNE-2861's potency against its primary targets and its selectivity over group I PAKs is summarized in the table below.

Kinase Target	IC50 (nM)	Ki (nM)	Selectivity Comment
Group II PAKs			
PAK4	7.5[3][4]	3.3[5]	Primary Target
PAK5	126[3]	-	Primary Target
PAK6	36[3]	-	Primary Target
Group I PAKs			
PAK1	-	2900	Highly selective over PAK1
PAK2	-	-	Not specified
PAK3	-	-	Not specified

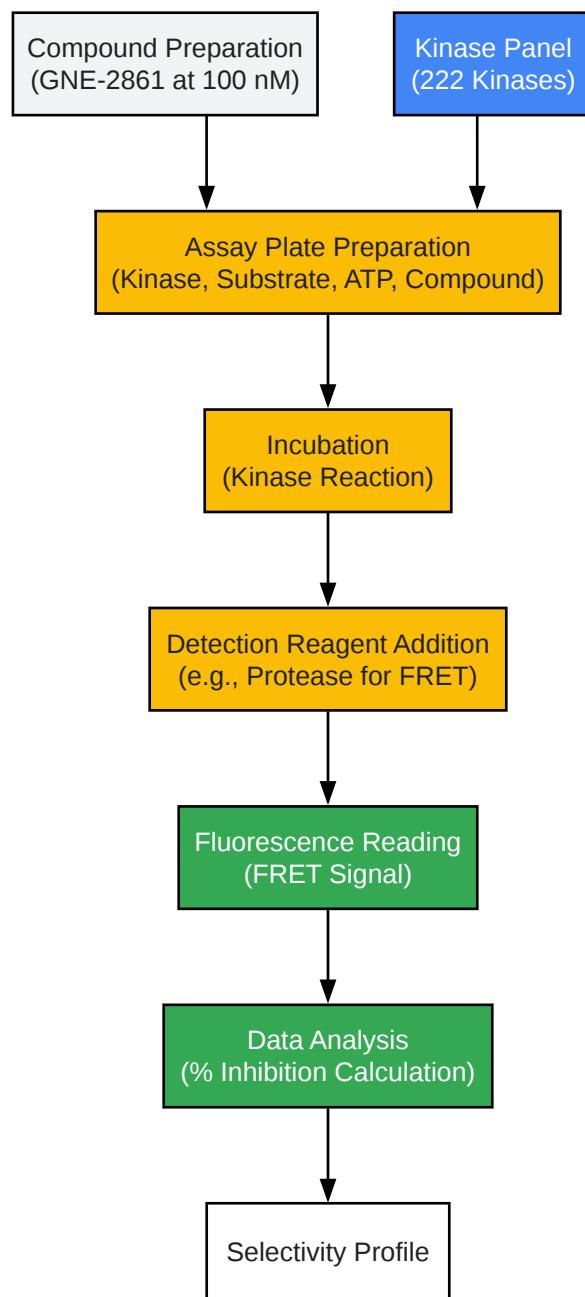
Signaling Pathway Context: The Role of PAK4

GNE-2861's primary target, PAK4, is a key signaling node involved in a multitude of cellular processes, including cytoskeletal dynamics, cell proliferation, and survival. Its aberrant activity has been implicated in various diseases, notably cancer. The following diagram illustrates a simplified view of the PAK4 signaling pathway.

[Click to download full resolution via product page](#)

Caption: Simplified PAK4 signaling pathway and the point of inhibition by GNE-2861.

Experimental Protocols


The high-throughput kinase screening for GNE-2861 was conducted by Invitrogen (now part of Thermo Fisher Scientific) utilizing their SelectScreen™ Kinase Profiling Service. Based on the available information, the likely methodology employed was a Fluorescence Resonance Energy Transfer (FRET)-based assay, such as the Z'-LYTE™ or LanthaScreen™ assay.

General Principle of a FRET-Based Kinase Assay (e.g., Z'-LYTE™)

This assay format measures the extent of phosphorylation of a synthetic peptide substrate by a specific kinase.

- **Reaction Initiation:** The kinase of interest, the FRET-peptide substrate, and ATP are combined in a multi-well plate. GNE-2861 or a control compound is included at a defined concentration (e.g., 100 nM).
- **Kinase Activity:** If the kinase is active, it will transfer a phosphate group from ATP to the peptide substrate.
- **Development Step:** A development reagent, which is a site-specific protease, is added to the reaction. This protease can only cleave the non-phosphorylated form of the peptide substrate.
- **FRET Signal Detection:**
 - **Uncleaved (Phosphorylated) Peptide:** The two fluorophores on the peptide remain in close proximity, allowing for FRET to occur when the donor fluorophore is excited. This results in a specific emission signal from the acceptor fluorophore.
 - **Cleaved (Non-phosphorylated) Peptide:** The two fluorophores are separated, disrupting FRET. Excitation of the donor fluorophore does not lead to acceptor emission.
- **Data Analysis:** The ratio of the donor and acceptor fluorescence signals is calculated. A high degree of phosphorylation (low kinase inhibition) results in a high FRET signal, while low phosphorylation (high kinase inhibition) results in a low FRET signal. The percentage of inhibition is then calculated relative to control wells.

The following diagram illustrates the general workflow for such a kinase selectivity screening experiment.

[Click to download full resolution via product page](#)

Caption: General workflow for a high-throughput kinase selectivity screening experiment.

Conclusion

GNE-2861 is a highly potent and selective inhibitor of group II PAK kinases. Its favorable selectivity profile, as determined by broad kinase screening, makes it an invaluable chemical probe for elucidating the physiological and pathological roles of PAK4, PAK5, and PAK6.

Researchers utilizing GNE-2861 can have a high degree of confidence that observed biological effects are on-target, particularly when used at concentrations around or below 100 nM. This guide provides the essential data and experimental context for the informed use of GNE-2861 in preclinical research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p21-activated kinase group II small compound inhibitor GNE-2861 perturbs estrogen receptor alpha signaling and restores tamoxifen-sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GNE-2861: A Comparative Guide to Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607680#cross-reactivity-of-gne-2861-with-other-kinases>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com